molecular formula C21H15NO2 B3883041 (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one

(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one

Cat. No.: B3883041
M. Wt: 313.3 g/mol
InChI Key: ZQCKKLJOFMLTRU-PDGQHHTCSA-N
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Description

(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one is a synthetic organic compound that belongs to the class of furanones. This compound features a furan ring substituted with a naphthalene and a pyridine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the naphthalene and pyridine groups through electrophilic aromatic substitution or cross-coupling reactions.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: For larger-scale production, continuous flow reactors can be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert the furanone to a more saturated lactone.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts for cross-coupling reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce lactones.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Studies might explore its activity against certain biological targets, such as enzymes or receptors.

Medicine

    Pharmacological Potential: Research could investigate its potential as a therapeutic agent for treating specific diseases.

Industry

    Material Science: The compound might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one exerts its effects would depend on its interaction with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Modulating receptor activity in biological systems.

    Pathways Involved: Affecting signaling pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one: can be compared with other furanone derivatives, such as:

Uniqueness

  • Structural Features : The presence of both naphthalene and pyridine moieties in the same molecule.
  • Reactivity : Unique reactivity patterns due to the combination of these functional groups.

Properties

IUPAC Name

(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c1-14-5-6-16-11-17(8-7-15(16)10-14)20-13-18(21(23)24-20)12-19-4-2-3-9-22-19/h2-13H,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCKKLJOFMLTRU-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC=CC=N4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC=CC=N4)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one
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(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one
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(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one
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(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one
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(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one
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(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one

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